(4-Isopropoxy-benzenesulfonyl)-acetonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

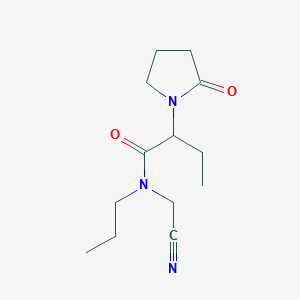

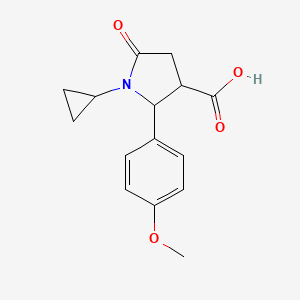

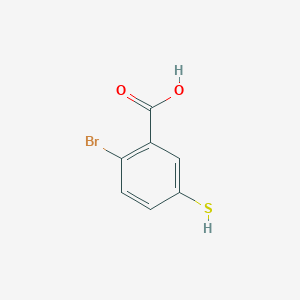

The compound “(4-Isopropoxy-benzenesulfonyl)-acetonitrile” is also known as "N-hydroxy-2-(4-isopropoxy-benzenesulfonyl)-acetamidine" . It is a unique chemical provided to early discovery researchers . The empirical formula of the compound is C11H16N2O4S and it has a molecular weight of 272.32 .

Molecular Structure Analysis

The SMILES string of the compound isCC(C)Oc1ccc(cc1)S(=O)(=O)C\\C(N)=N\\O . This represents the structure of the molecule in a linear format, where each character or set of characters represents an atom or a bond.

Aplicaciones Científicas De Investigación

Photochemical Studies and Acid Generation

Research on similar sulfonyl compounds, such as 1,4-bis(phenylsulfonyloxy)benzene, highlights their application in photochemical studies. These compounds undergo S–O cleavage under steady-state photolysis, leading to the formation of phenylsulfonyl and phenylsulfonyloxyphenoxy radicals. This results in Fries rearrangement products or further transformations. The process also generates a significant amount of acidic species, demonstrating a pathway for acid generation in scientific experiments (Wu & Wu, 2017).

Catalytic Benzylic Oxidation

Chromium(VI) oxide has been identified as an efficient catalyst for benzylic oxidation with periodic acid in acetonitrile. This process oxidizes substituted toluenes and diarylmethanes to corresponding acids and ketones with excellent yields. Such reactions demonstrate the utility of sulfonyl compounds in facilitating chemical transformations, providing a pathway for synthesizing various organic compounds (Yamazaki, 1999).

Coordination Polymers Construction

Lanthanide-containing coordination polymers have been constructed from hexanuclear molecular building blocks in acetonitrile, showcasing the application of sulfonyl compounds in the field of materials science. These polymers exhibit unique structural properties and luminescence under UV irradiation, highlighting their potential in creating new materials with specific optical properties (Calvez, Daiguebonne, & Guillou, 2011).

Electrochemical Oxidation Studies

The electrochemical oxidation of quercetin in the presence of benzenesulfinic acids in acetonitrile has been explored, leading to the formation of sulfonyl derivatives. This process exemplifies the application of sulfonyl compounds in electrochemical synthesis, offering a method for producing sulfonyl derivatives with good yield and purity (Nematollahi & Malakzadeh, 2003).

Novel Synthetic Pathways

Research on arylidenesulfonylacetonitriles has unveiled new routes to polyfunctional benzo[a]quinolizines. These compounds react with 1-methylisoquinoline and isoquinolin-1-yl-acetonitrile in acetonitrile, demonstrating the versatility of sulfonyl compounds in organic synthesis and their potential in creating complex molecular structures (Abdallah et al., 2002).

Safety And Hazards

Propiedades

IUPAC Name |

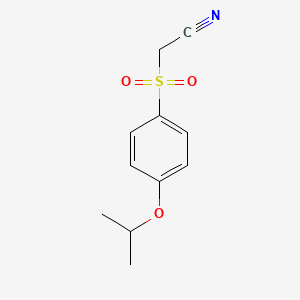

2-(4-propan-2-yloxyphenyl)sulfonylacetonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3S/c1-9(2)15-10-3-5-11(6-4-10)16(13,14)8-7-12/h3-6,9H,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSCFDBFCEFMUFI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)S(=O)(=O)CC#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Isopropoxy-benzenesulfonyl)-acetonitrile | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methoxy-5-methyl-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide](/img/structure/B2991284.png)

![N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]adamantane-1-carboxamide](/img/structure/B2991289.png)

![3-[(3-Fluorobenzyl)oxy]azetidine hydrochloride](/img/structure/B2991294.png)

![N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2991301.png)

![benzyl N-[(E)-2-(4-chlorophenyl)ethenyl]carbamate](/img/structure/B2991303.png)